o6-Phenyl-2'-deoxyinosine
o6-Phenyl-2'-deoxyinosine
Brand Name:
Vulcanchem
CAS No.:
114485-36-8
VCID:
VC20868407
InChI:
InChI=1S/C16H16N4O4/c21-7-12-11(22)6-13(24-12)20-9-19-14-15(20)17-8-18-16(14)23-10-4-2-1-3-5-10/h1-5,8-9,11-13,21-22H,6-7H2/t11-,12+,13+/m0/s1
SMILES:
C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O
Molecular Formula:
C16H16N4O4
Molecular Weight:
328.32 g/mol
o6-Phenyl-2'-deoxyinosine
CAS No.: 114485-36-8
Cat. No.: VC20868407
Molecular Formula: C16H16N4O4
Molecular Weight: 328.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114485-36-8 |
|---|---|
| Molecular Formula | C16H16N4O4 |
| Molecular Weight | 328.32 g/mol |
| IUPAC Name | (2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol |
| Standard InChI | InChI=1S/C16H16N4O4/c21-7-12-11(22)6-13(24-12)20-9-19-14-15(20)17-8-18-16(14)23-10-4-2-1-3-5-10/h1-5,8-9,11-13,21-22H,6-7H2/t11-,12+,13+/m0/s1 |
| Standard InChI Key | VEPXNPNNUCUROO-YNEHKIRRSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O |
| SMILES | C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O |
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